(2Z)-1-[4-(difluoromethoxy)-3-methoxyphenyl]-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)ethanone
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Overview
Description
(2Z)-1-[4-(difluoromethoxy)-3-methoxyphenyl]-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)ethanone is a complex organic compound characterized by its unique structure, which includes multiple methoxy and difluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-1-[4-(difluoromethoxy)-3-methoxyphenyl]-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)ethanone typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
(2Z)-1-[4-(difluoromethoxy)-3-methoxyphenyl]-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(2Z)-1-[4-(difluoromethoxy)-3-methoxyphenyl]-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)ethanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-1-[4-(difluoromethoxy)-3-methoxyphenyl]-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)ethanone involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Properties
Molecular Formula |
C21H21F2NO5 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
(2Z)-1-[4-(difluoromethoxy)-3-methoxyphenyl]-2-(6,7-dimethoxy-3,4-dihydro-2H-isoquinolin-1-ylidene)ethanone |
InChI |
InChI=1S/C21H21F2NO5/c1-26-18-9-13(4-5-17(18)29-21(22)23)16(25)11-15-14-10-20(28-3)19(27-2)8-12(14)6-7-24-15/h4-5,8-11,21,24H,6-7H2,1-3H3/b15-11- |
InChI Key |
VVESEERATDCYBL-PTNGSMBKSA-N |
Isomeric SMILES |
COC1=C(C=C\2C(=C1)CCN/C2=C\C(=O)C3=CC(=C(C=C3)OC(F)F)OC)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCNC2=CC(=O)C3=CC(=C(C=C3)OC(F)F)OC)OC |
Origin of Product |
United States |
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